molecular formula C6H14N2 B097384 4-Methylpiperidin-1-amine CAS No. 19107-42-7

4-Methylpiperidin-1-amine

Cat. No. B097384
CAS RN: 19107-42-7
M. Wt: 114.19 g/mol
InChI Key: UQUHQKVINDTPNE-UHFFFAOYSA-N
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Description

4-Methylpiperidin-1-amine is a structural motif present in various bioactive compounds and serves as a key building block in the synthesis of pharmaceuticals such as CCR5 antagonists, which are important in the treatment of HIV-1 as entry inhibitors . The molecule consists of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, with a methyl group attached to the nitrogen atom (N-methyl) and another methyl group at the 4-position of the ring.

Synthesis Analysis

The synthesis of 4-methylpiperidin-1-amine derivatives can be achieved through several methods. One approach involves the use of isonipecotate as a starting material, followed by a Curtius rearrangement to introduce various substituents at the 4-position of the piperidine ring . Another method includes the reductive amination of 2,6-diarylpiperidin-4-ones using sodium cyanoborohydride at room temperature . Additionally, palladium-catalyzed Buchwald-Hartwig amination reactions have been employed to synthesize 1-heteroaryl-4-(N-methyl)aminopiperidine derivatives from heteroaryl chloride derivatives .

Molecular Structure Analysis

The molecular structure and conformation of 4-methylpiperidin-1-amine derivatives have been studied using various techniques. X-ray crystallography and quantum chemistry have been used to investigate the structures and interactions in hydrates of substituted piperidines . NMR analyses, including 1H, 13C, and 19F, have been utilized to characterize the conformation of the piperidine ring in solution . These studies have provided insights into the solid and solution conformations of these compounds.

Chemical Reactions Analysis

4-Methylpiperidin-1-amine and its derivatives participate in various chemical reactions. For instance, they can undergo regio- and stereoselective amination processes, as demonstrated in the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines . They can also react with ammonia and amines in a modified Strecker synthesis to produce mixtures of stereoisomers of 4-amino-, 4-methylamino-, and 4-dimethylamino-4-cyanopiperidines . Furthermore, they can be involved in condensation reactions, as shown in the synthesis of 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpiperidin-1-amine derivatives are influenced by their molecular structure. The substituted piperidines can form various hydrates, with the number of hydrates being reduced due to the piperidine ring substitution . The thermal stability and phase transitions of these compounds have been investigated using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The polymorphism of these compounds has also been studied, indicating that they can crystallize into different forms depending on the conditions .

Scientific Research Applications

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

  • Anticancer Agents : Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

  • Antiviral Agents : Some piperidine derivatives have been used as antiviral agents . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections .

  • Antimalarial Agents : Certain piperidine derivatives have been found to be effective against malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

  • Antimicrobial and Antifungal Agents : Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, helping to treat various infections .

  • Antihypertensive Agents : Some piperidine derivatives have been used to treat hypertension . They can help lower blood pressure, reducing the risk of heart disease and stroke .

  • Analgesic and Anti-inflammatory Agents : Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help relieve pain and reduce inflammation, improving the quality of life for people with certain conditions .

Safety And Hazards

4-Methylpiperidin-1-amine is classified as a flammable liquid. It can cause skin and eye irritation and may cause respiratory irritation . Containers of the compound may explode when heated, and its vapors may form explosive mixtures with air .

Future Directions

Piperidine derivatives, such as 4-Methylpiperidin-1-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in the synthesis of various drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in this field may involve the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new therapeutic applications for piperidine derivatives .

properties

IUPAC Name

4-methylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUHQKVINDTPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395685
Record name 4-methylpiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidin-1-amine

CAS RN

19107-42-7
Record name 4-methylpiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xiong, F Li, N Babault, A Dong, H Zeng… - Journal of medicinal …, 2017 - ACS Publications
… To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (50 mg, 0.19 mmol) in DMF (2 mL) were added K 2 CO 3 (55 mg, 0.40 mmol) and 4-methylpiperidin-1-amine (0.05 mL, 0.40 mmol…
Number of citations: 55 pubs.acs.org

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